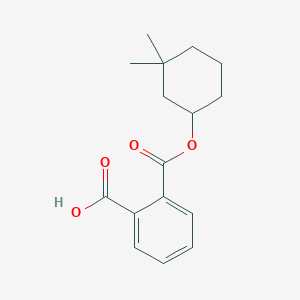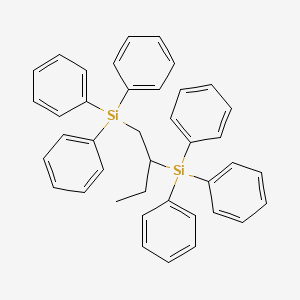
Butane-1,2-diylbis(triphenylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1,2-diylbis(triphenylsilane) is an organosilicon compound with the molecular formula C40H38Si2 and a molecular weight of 574.9 g/mol It is characterized by the presence of two triphenylsilane groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,2-diylbis(triphenylsilane) typically involves the reaction of butane-1,2-diol with triphenylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Butane-1,2-diylbis(triphenylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Butane-1,2-diylbis(triphenylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The triphenylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds .
Scientific Research Applications
Butane-1,2-diylbis(triphenylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Butane-1,2-diylbis(triphenylsilane) involves its interaction with molecular targets through the formation of stable complexes. The compound can interact with various biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Diphenylethyl)Triphenylsilane
- (1,1-Diphenylethyl)Triphenylsilane
- Tri(Naphthalen-1-Yl)(P-Tolyl)Silane
- Bis(9-Ethyl-9H-Carbazol-3-Yl)Diphenylsilane
- Tribenzyl(4-(Methyl(Phenyl)(P-Tolyl)Silyl)Phenyl)Silane
- (2-Phenoxyphenyl)Triphenylsilane
Uniqueness
Butane-1,2-diylbis(triphenylsilane) is unique due to its specific structural arrangement, which imparts distinct chemical properties. The presence of two triphenylsilane groups attached to a butane backbone provides enhanced stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C40H38Si2 |
|---|---|
Molecular Weight |
574.9 g/mol |
IUPAC Name |
triphenyl(1-triphenylsilylbutan-2-yl)silane |
InChI |
InChI=1S/C40H38Si2/c1-2-34(42(38-27-15-6-16-28-38,39-29-17-7-18-30-39)40-31-19-8-20-32-40)33-41(35-21-9-3-10-22-35,36-23-11-4-12-24-36)37-25-13-5-14-26-37/h3-32,34H,2,33H2,1H3 |
InChI Key |
ZPIBSVOAFMMEGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


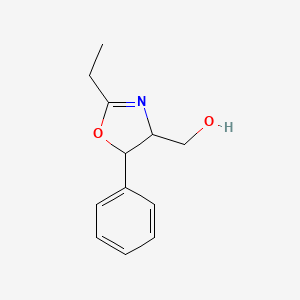
![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959438.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)
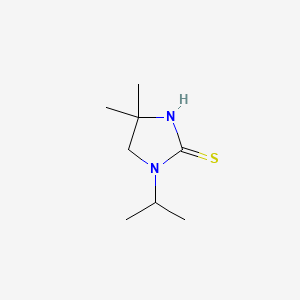


![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)
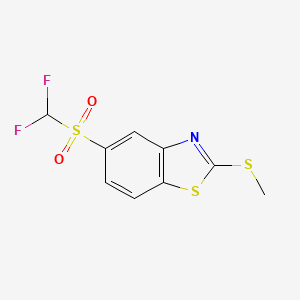
![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)

![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)

